2-(3-hydroxypropyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene and pyrrole frameworks.
Preparation Methods
The synthesis of 2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through multicomponent reactions. One efficient method involves a one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . This approach is practical and yields diverse 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene . The major products formed from these reactions are polysubstituted pyrroles, which are valuable in pharmaceutical applications .
Scientific Research Applications
2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has significant scientific research applications. It is used as a phosphodiesterase 5 inhibitor for managing pulmonary arterial hypertension . Additionally, it serves as a fluorescent label for biological probes and is involved in the development of pharmaceutical agents . Its antibacterial efficacy against strains of Micrococcus luteus highlights its potential in treating severe infections .
Mechanism of Action
The mechanism of action of this compound involves its role as a phosphodiesterase 5 inhibitor. By inhibiting this enzyme, the compound helps manage conditions like pulmonary arterial hypertension and erectile dysfunction . The molecular targets and pathways involved include the inhibition of cyclic guanosine monophosphate (cGMP) degradation, leading to vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar compounds include chromeno[2,3-b]pyrrol-4(1H)-ones and pyralomicins . Chromeno[2,3-b]pyrrol-4(1H)-ones are recognized as aglycones in naturally occurring antibiotics, while pyralomicins exhibit potent antibacterial efficacy . The uniqueness of 2-(3-HYDROXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its specific structural features and its diverse applications in both chemical biology and pharmaceutical innovations .
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-7-methyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H22N2O5/c1-3-11-26-18-8-5-4-7-17(18)25(24(26)31)20-21(29)16-14-15(2)9-10-19(16)32-22(20)23(30)27(25)12-6-13-28/h3-5,7-10,14,28H,1,6,11-13H2,2H3 |
InChI Key |
JJLZMGLBFPFVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)CC=C)N(C3=O)CCCO |
Origin of Product |
United States |
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